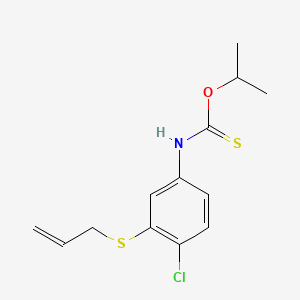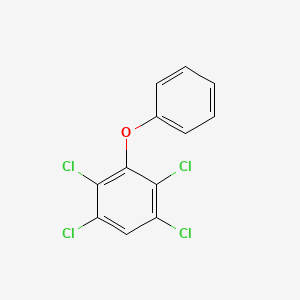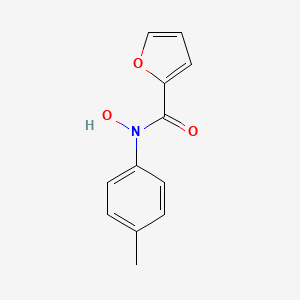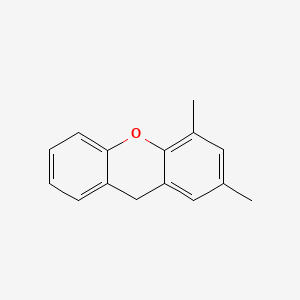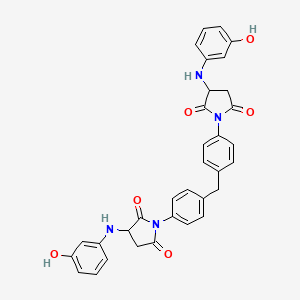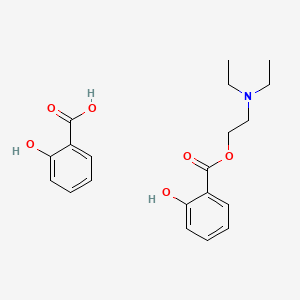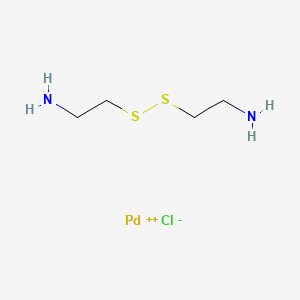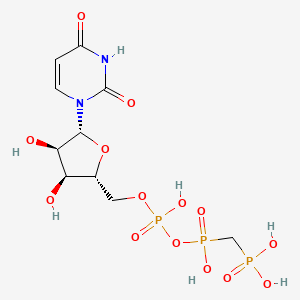
5H-Pyrido(4,3-b)indole, 3-ethylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrido(4,3-b)indole, 3-ethylamino- is an organic compound belonging to the class of pyridoindoles It is characterized by a fused ring structure comprising a pyridine ring and an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole, 3-ethylamino- can be achieved through several methods. One common approach involves the reaction of pyridine and indole derivatives under specific conditions. For instance, a double C-N coupling reaction from 3-iodo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines under air atmosphere has been reported . Another method involves the use of 3-bromo-4-nitropyridine and 4-bromophenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrido(4,3-b)indole, 3-ethylamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
5H-Pyrido(4,3-b)indole, 3-ethylamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit tubulin polymerization.
Industry: Utilized in the development of organic electroluminescent devices and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of 5H-Pyrido(4,3-b)indole, 3-ethylamino- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network within cells . This disruption can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, its fluorescent properties make it useful for imaging applications by binding to specific biomolecules and emitting light upon excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Pyrido(3,2-b)indole:
9H-Pyrido(2,3-b)indole: Another related compound with a different ring fusion pattern.
7-Azaindole: A compound with a similar indole structure but with a nitrogen atom in a different position.
Uniqueness
5H-Pyrido(4,3-b)indole, 3-ethylamino- is unique due to its specific ring fusion pattern and the presence of an ethylamino group
Propriétés
Numéro CAS |
102206-99-5 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-ethyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C13H13N3/c1-2-14-13-7-12-10(8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3,(H,14,15) |
Clé InChI |
YPEISXCDOVHDIF-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=C2C3=CC=CC=C3NC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



